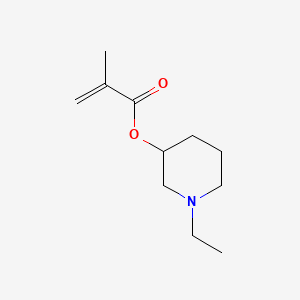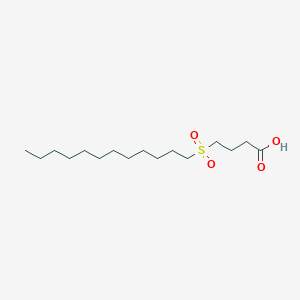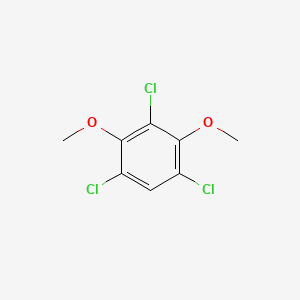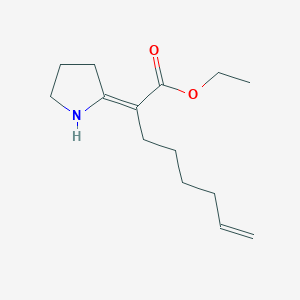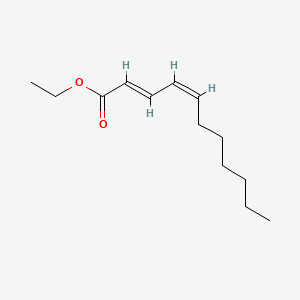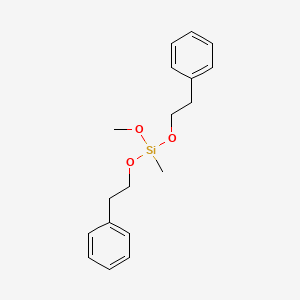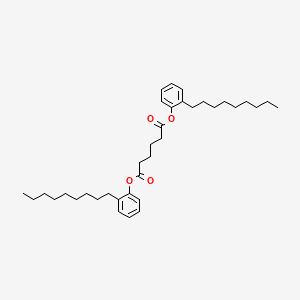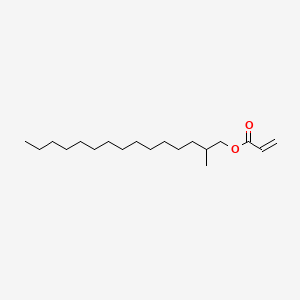
2-Methylpentadecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction of 2-methylpentadecanol and acrylic acid. This compound is part of the acrylate family, which is known for its applications in polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpentadecyl acrylate can be synthesized through the esterification reaction between 2-methylpentadecanol and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpentadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in various polymer applications.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylpentadecanol and acrylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: 2-Methylpentadecanol and acrylic acid
Transesterification: Various esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
2-Methylpentadecyl acrylate has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants to enhance performance characteristics.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.
Wirkmechanismus
The mechanism of action of 2-methylpentadecyl acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique physical and chemical properties, making them suitable for various applications. The ester functional group in this compound allows it to participate in various chemical reactions, contributing to its versatility in different fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Ethylhexyl acrylate
Comparison
Compared to other acrylates, 2-methylpentadecyl acrylate has a longer alkyl chain, which imparts unique hydrophobic properties and enhances its performance in specific applications. Its longer chain length also affects the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
93804-52-5 |
|---|---|
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-18(3)17-21-19(20)5-2/h5,18H,2,4,6-17H2,1,3H3 |
InChI-Schlüssel |
NSNZZYWLRQPINS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


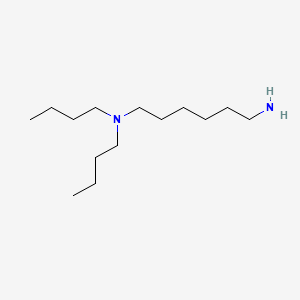
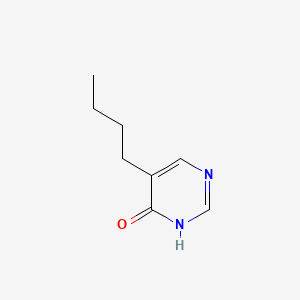

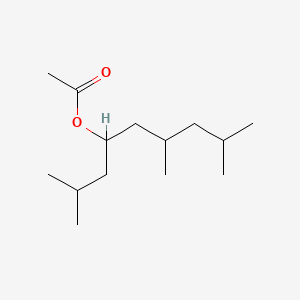
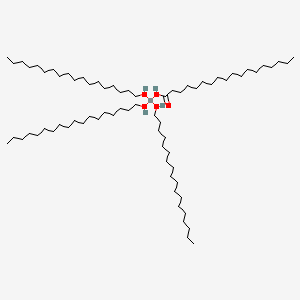
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
